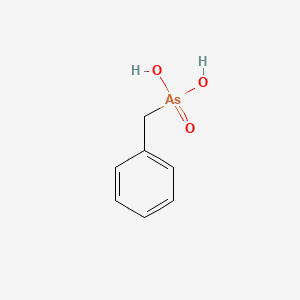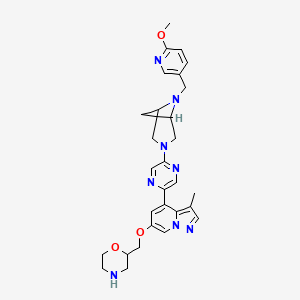
Ret-IN-1;loxo292; loxo 292; arry-192; arry192; arry 192
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ret-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve high purity and yield. Industrial production methods focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Ret-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ret-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study RET kinase activity and inhibition.
Biology: Employed in cellular assays to investigate the role of RET in various biological processes.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating RET-altered cancers.
Industry: Applied in the development of new therapeutic agents targeting RET kinase.
Mécanisme D'action
Ret-IN-1 exerts its effects by selectively inhibiting the activity of the RET kinase. This inhibition disrupts the signaling pathways that promote cancer cell growth and survival. The molecular targets of Ret-IN-1 include wild-type RET and various RET mutants, such as RET (V804M) and RET (G810R). By binding to the ATP-binding site of RET, Ret-IN-1 prevents the phosphorylation and activation of downstream signaling proteins, leading to the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Ret-IN-1 is unique in its high selectivity and potency as a RET inhibitor. Similar compounds include:
Pralsetinib: Another selective RET inhibitor with a similar mechanism of action.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases.
Vandetanib: A kinase inhibitor that targets RET, EGFR, and VEGFR.
Compared to these compounds, Ret-IN-1 has shown superior efficacy and safety profiles in clinical studies, making it a preferred choice for treating RET-altered cancers .
Propriétés
Formule moléculaire |
C29H34N8O3 |
|---|---|
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C29H34N8O3/c1-19-9-34-37-17-23(40-18-24-11-30-5-6-39-24)8-25(29(19)37)26-12-32-27(13-31-26)35-15-21-7-22(16-35)36(21)14-20-3-4-28(38-2)33-10-20/h3-4,8-10,12-13,17,21-22,24,30H,5-7,11,14-16,18H2,1-2H3 |
Clé InChI |
MFOVQWYFURMVKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=CN2N=C1)OCC3CNCCO3)C4=CN=C(C=N4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
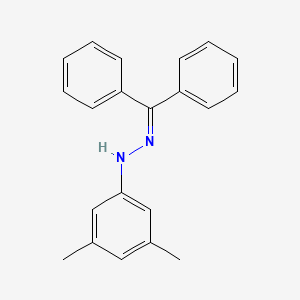
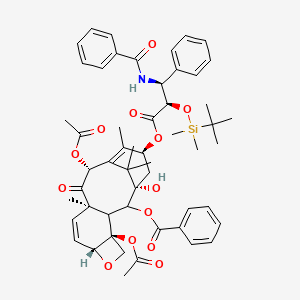
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)


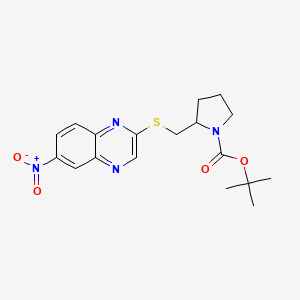
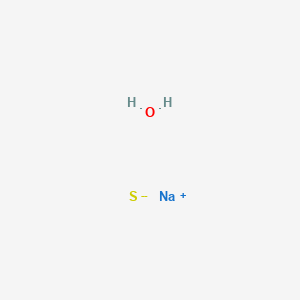
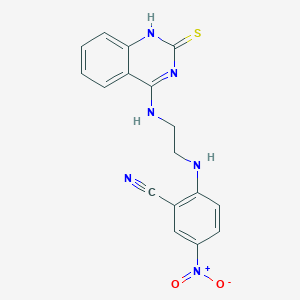
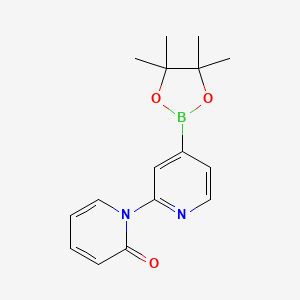
![1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14116634.png)
